

# A Comparative Guide to 2-(Benzo[d]isoxazol-3-yl)ethanol Reference Standards

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Compound of Interest		
Compound Name:	2-(Benzo[D]isoxazol-3-YL)ethanol	
Cat. No.:	B1279936	Get Quote

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides a comparative overview of commercially available **2-** (Benzo[d]isoxazol-3-yl)ethanol (CAS No. 57148-90-0) reference standards, along with recommended experimental protocols for their evaluation and use.

### **Comparison of Commercially Available Standards**

**2-(Benzo[d]isoxazol-3-yl)ethanol** is a key intermediate and impurity in the synthesis of certain pharmaceutical compounds. As such, a high-purity reference standard is essential for method development, validation, and routine quality control. Several suppliers offer this compound with varying purity levels. An objective comparison requires a detailed assessment of these standards.



Supplier	Product Number	Stated Purity	Format	Storage
ChemShuttle	149372	90%[1]	100mg, 250mg, 1g, 5g[1]	-20°C[1]
Pharma Innovation	CAS 57148-90-0	≥96%[2]	Inquire	Inquire
Guidechem	57148-90-0	99%[3]	200kg/bag[3]	Inquire
Alchimica	Not specified	Not specified	1 x 100 mg[4]	Inquire
BOC Sciences	57148-90-0	Inquire	Inquire	Inquire
Unnamed Supplier	140904155131- 1g	95%[5]	1g[5]	Inquire

Note: The availability and specifications from suppliers are subject to change and should be confirmed directly with the vendor.

## **Experimental Protocols for Standard Qualification**

To ensure the suitability of a **2-(Benzo[d]isoxazol-3-yl)ethanol** reference standard for its intended use, a series of analytical procedures should be performed. These experiments will confirm the identity, purity, and potency of the standard.

### Identity Confirmation by <sup>1</sup>H NMR Spectroscopy

Objective: To confirm the chemical structure of the reference standard.

#### Methodology:

- Dissolve 5-10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Acquire a <sup>1</sup>H NMR spectrum using a 400 MHz or higher spectrometer.



Process the spectrum and compare the chemical shifts, coupling constants, and integration
of the observed protons with the expected structure of 2-(Benzo[d]isoxazol-3-yl)ethanol.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the reference standard and identify any impurities.

#### Methodology:

- Chromatographic Conditions:
  - Column: C18, 4.6 mm x 150 mm, 3.5 μm particle size
  - Mobile Phase A: 0.1% Formic acid in Water
  - Mobile Phase B: 0.1% Formic acid in Acetonitrile
  - Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30°C
  - Detection: UV at 220 nm
  - Injection Volume: 10 μL
- Standard Preparation: Prepare a solution of the reference standard in acetonitrile at a concentration of approximately 1 mg/mL.
- Analysis: Inject the standard solution and analyze the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total peak area.

#### Mass Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the reference standard.

Methodology:

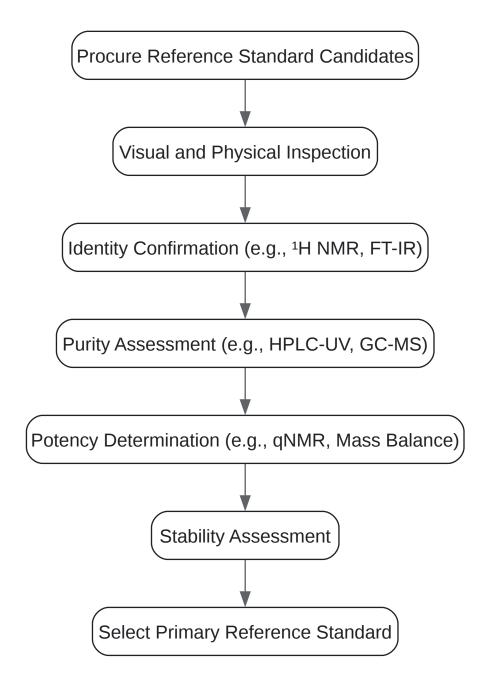


- Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF).
- Analyze the eluent from the main peak in the chromatogram.
- The expected mass for the protonated molecule [M+H]+ is approximately 164.07.

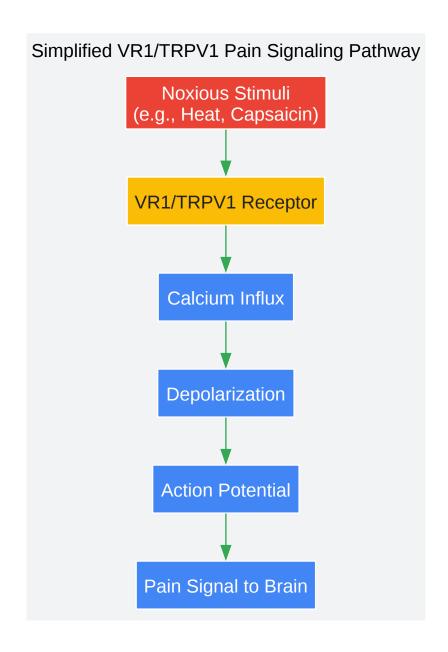
## **Logical Workflow for Comparing Reference Standards**

When direct comparative data from suppliers is unavailable, a logical workflow can be implemented by the end-user to qualify and compare different lots or sources of **2-** (Benzo[d]isoxazol-3-yl)ethanol reference standards.









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### References

• 1. 2-benzo[d]isoxazol-3-yl-ethanol; CAS No.: 57148-90-0 [chemshuttle.com]



- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. Page loading... [guidechem.com]
- 4. 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 5. klamar-reagent.com [klamar-reagent.com]
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